molecular formula C17H15N3O3 B5820213 2-(4-cyanophenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]propanehydrazide

2-(4-cyanophenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]propanehydrazide

Cat. No.: B5820213
M. Wt: 309.32 g/mol
InChI Key: IKDYWVLZTONTHL-UCBGLXEOSA-N
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Description

2-(4-cyanophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyanophenoxy group and a furan ring, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]propanehydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyanophenoxy group: This can be achieved through nucleophilic substitution reactions where a cyanide ion is introduced to a phenol derivative.

    Formation of the furan ring: This step often involves cyclization reactions using furfural or other furan derivatives.

    Hydrazide formation: The final step involves the condensation of the intermediate compounds with hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyanophenoxy group can be reduced to form amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and reduced phenoxy derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

2-(4-cyanophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-cyanophenoxy)-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]propanehydrazide involves its interaction with specific molecular targets. The cyanophenoxy and furan groups can interact with enzymes and receptors, modulating their activity. The hydrazide group can form covalent bonds with biological molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-cyanophenoxy)-N’-[(1E,2E)-3-(thiophen-2-yl)prop-2-en-1-ylidene]propanehydrazide: Similar structure but with a thiophene ring instead of a furan ring.

    2-(4-cyanophenoxy)-N’-[(1E,2E)-3-(pyridin-2-yl)prop-2-en-1-ylidene]propanehydrazide: Contains a pyridine ring, offering different reactivity and properties.

Properties

IUPAC Name

2-(4-cyanophenoxy)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-13(23-16-8-6-14(12-18)7-9-16)17(21)20-19-10-2-4-15-5-3-11-22-15/h2-11,13H,1H3,(H,20,21)/b4-2+,19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDYWVLZTONTHL-UCBGLXEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC=CC1=CC=CO1)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C=C/C1=CC=CO1)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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